Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate

説明

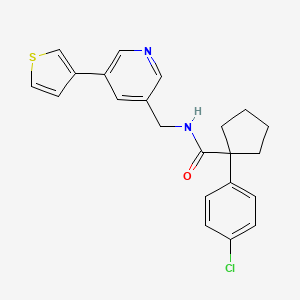

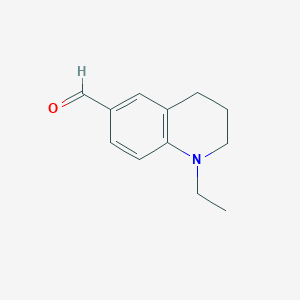

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular weight of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is 256.32 . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a solid at room temperature with a melting point of 101.5-102.0 °C . It has a molecular weight of 256.32 .科学的研究の応用

Chemical Reactivity and Synthesis

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has been studied in various chemical reactions and synthesis processes. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases like potassium tert-butylate or potassium carbonate results in the formation of different derivatives, such as 4-methylsulfanylethynylfuran and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019).

Antibacterial Activity

Compounds structurally similar to ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, like 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, have been synthesized and evaluated for their antibacterial activity. These studies involve understanding the kinetic characteristics of the reactions and the antimicrobial activity of the resulting products (Markovich et al., 2014).

Anti-Proliferative Screening

There has been research on the synthesis of new thiazole compounds, including variants of ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, to assess their anticancer activity against breast cancer cells. Such studies provide insights into the potential therapeutic applications of these compounds in oncology (Sonar et al., 2020).

Corrosion Inhibition

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has also been studied for its corrosion inhibition efficiency, particularly in preventing the corrosion of alloys in acidic media. This application is significant in materials science and engineering for protecting metal surfaces (Raviprabha & Bhat, 2019).

将来の方向性

Thiazole derivatives, such as Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new drugs and biologically active agents based on the thiazole scaffold .

特性

IUPAC Name |

ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-3-16-10(14)9-8(2)12-11(17-9)13-4-6-15-7-5-13/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMSACPPFJSKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2513824.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2513828.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513833.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)

![2-cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2513839.png)